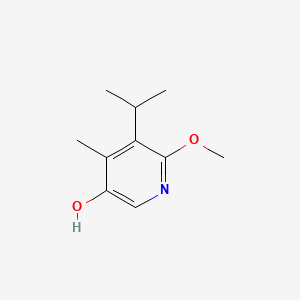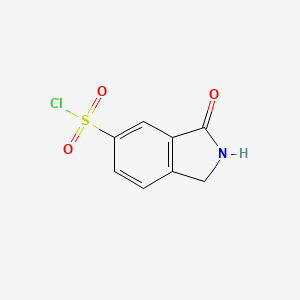
3-Oxoisoindoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxoisoindoline-5-sulfonyl chloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of an oxoisoindoline core structure with a sulfonyl chloride functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoisoindoline-5-sulfonyl chloride typically involves the reaction of 3-oxoisoindoline with sulfonyl chloride reagents. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Oxoisoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Oxoisoindoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxoisoindoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Oxoisoindoline-5-carboxamides: These compounds share the oxoisoindoline core but have a carboxamide group instead of a sulfonyl chloride group.
Indole-based Sulfonamides: These compounds have an indole core structure with a sulfonamide functional group.
Uniqueness
3-Oxoisoindoline-5-sulfonyl chloride is unique due to its combination of the oxoisoindoline core and the highly reactive sulfonyl chloride group.
Properties
Molecular Formula |
C8H6ClNO3S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) |
InChI Key |
QWRIYGKYFOHVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

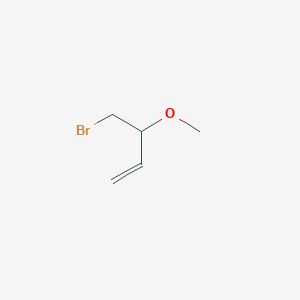
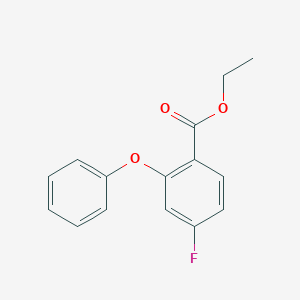
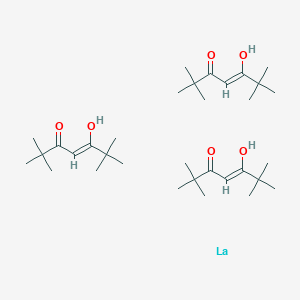
![trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
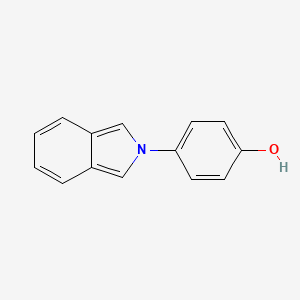

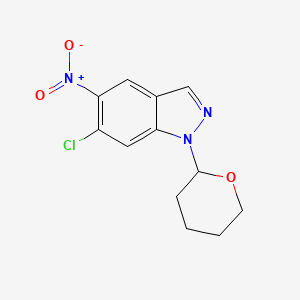
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
